Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a 5,6,7,8-tetrahydronaphthalene (tetralin) carboxamide substituent at position 2 and a methyl ester at position 6 of the benzothiazole core. Its structural complexity arises from the fusion of the tetralin moiety, which introduces conformational rigidity and lipophilicity compared to simpler aromatic substituents.
Properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-19(24)15-8-9-16-17(11-15)26-20(21-16)22-18(23)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOHOOUXPXFIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves the following steps:
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Formation of the Tetrahydronaphthalene Moiety: : This step involves the hydrogenation of naphthalene derivatives to form the tetrahydronaphthalene structure. Common reagents include hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).
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Synthesis of the Benzo[d]thiazole Ring: : The benzo[d]thiazole ring is synthesized through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives. This reaction often requires acidic or basic conditions to proceed efficiently.
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Amidation Reaction: : The carboxylic acid group of the tetrahydronaphthalene derivative is converted to an amide by reacting with an amine derivative of benzo[d]thiazole. This step may involve coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
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Esterification: : Finally, the carboxylic acid group of the benzo[d]thiazole is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis, among others.
Comparison with Similar Compounds
Key Advantages Over Analogs :
- Methyl ester at position 6 balances stability and metabolic activation.
Limitations :
- Multi-step synthesis reduces overall yield (<50%) compared to simpler analogs like acetamido derivatives (yields 60–75%) .
Biological Activity
Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS No. 887902-77-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzo[d]thiazole moiety linked to a tetrahydronaphthalene derivative, which is known for its diverse pharmacological properties.
- Molecular Formula : C20H18N2O3S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
- InChI Key : Available in PubChem database
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and naphthalene structures. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
- Structure-activity relationship (SAR) studies indicate that modifications on the thiazole and naphthalene rings can enhance cytotoxicity.
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Case Studies :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- A recent experimental study reported that similar thiazole derivatives showed up to 80% inhibition of cell proliferation in A549 cells at concentrations as low as 10 µM .
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Preliminary investigations suggest that this compound may possess significant antibacterial and antifungal activities.
- Testing Against Pathogens :
- The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
- Fungal assays indicated effectiveness against Candida albicans, suggesting potential applications in treating fungal infections.
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. This compound has been explored for its ability to inhibit inflammatory cytokines.
- Cytokine Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure:
| Structural Feature | Activity |
|---|---|
| Thiazole Ring | Antimicrobial & Anticancer |
| Tetrahydronaphthalene Moiety | Enhances cytotoxicity |
| Methyl Group | Increases solubility and bioavailability |
Q & A
Q. Table 1. Key Synthetic Parameters for Cyclization Reactions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | +20% | |
| Hydrazine Equivalents | 1.2–1.5 eq | +15% | |
| Purification Solvent | Ethanol/Ethyl Acetate | Purity >98% |
Q. Table 2. Spectral Signatures for Functional Groups
| Group | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Methyl Ester | 3.8–4.0 (s, 3H) | 1720–1740 |
| Tetrahydronaphthalene | 1.5–2.8 (m, 8H) | N/A |
| Carboxamido | N/A | 1650–1680 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
